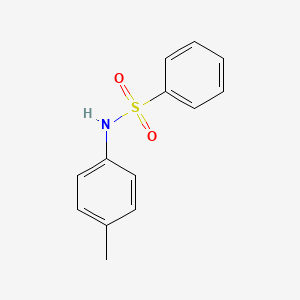

N-(4-Methylphenyl)benzenesulfonamide

Beschreibung

The exact mass of the compound N-(4-Methylphenyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-Methylphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methylphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-11-7-9-12(10-8-11)14-17(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPLDEWGEPWRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285922 | |

| Record name | N-(4-Methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-65-5 | |

| Record name | Benzenesulfono-p-toluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Methylphenyl)benzenesulfonamide synthesis from p-toluidine and benzenesulfonyl chloride

An In-Depth Technical Guide to the Synthesis of N-(4-Methylphenyl)benzenesulfonamide

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of N-(4-Methylphenyl)benzenesulfonamide, a representative N-aryl sulfonamide, from p-toluidine and benzenesulfonyl chloride. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its robust chemical stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3] This document details the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, outlines methods for purification and characterization, and addresses critical safety considerations. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, actionable insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide group (–S(=O)₂–NR₂) is a privileged scaffold in modern pharmacology. First recognized for the antibacterial properties of "sulfa drugs," its applications have since expanded dramatically.[2][4] Sulfonamides are now integral components of drugs targeting a diverse range of conditions, including diuretics, antivirals, anti-inflammatories, and anticancer agents.[3][5] Their prevalence stems from their role as a bioisostere for other functional groups and their ability to act as a hydrogen bond donor and acceptor, enabling strong and specific interactions with enzyme active sites and receptors.[2][6]

The synthesis of N-(4-Methylphenyl)benzenesulfonamide serves as a classic and illustrative example of N-aryl sulfonamide formation. This reaction, a variation of the Schotten-Baumann reaction, is fundamentally an application of the Hinsberg test for primary amines, providing a robust and high-yielding pathway to the target compound.[7][8][9] Understanding this synthesis provides a foundational model for the construction of more complex, biologically active sulfonamide-containing molecules.

Chemical Principles and Reaction Mechanism

The formation of N-(4-Methylphenyl)benzenesulfonamide proceeds via a nucleophilic acyl substitution mechanism. The primary amine, p-toluidine, acts as the nucleophile, attacking the highly electrophilic sulfur atom of the benzenesulfonyl chloride.

Causality of Reagent Roles:

-

p-Toluidine (Nucleophile): The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking the electron-deficient sulfur center.

-

Benzenesulfonyl Chloride (Electrophile): The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. These electron-withdrawing groups create a significant partial positive charge on the sulfur, making it an excellent electrophile.[8]

-

Aqueous Base (e.g., NaOH, Na₂CO₃): The base plays a dual, critical role. Firstly, it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the p-toluidine nucleophile. Secondly, it deprotonates the nitrogen atom of the newly formed sulfonamide. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent sulfonyl group, which makes the N-H proton acidic.[10] The resulting water-soluble sodium salt of the sulfonamide helps to drive the reaction to completion in accordance with Le Châtelier's principle.[7][10]

The overall reaction sequence is as follows:

-

Nucleophilic Attack: The nitrogen of p-toluidine attacks the sulfur of benzenesulfonyl chloride.

-

Chloride Elimination: A chloride ion is eliminated from the tetrahedral intermediate to form the N-substituted sulfonamide.

-

Deprotonation: The base removes the acidic proton from the sulfonamide nitrogen, forming a soluble sodium salt.

-

Acidification: Subsequent addition of acid protonates the sulfonamide salt, causing the water-insoluble final product to precipitate out of the solution.[7][8]

Caption: Figure 1: Reaction Mechanism

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible. Each step includes an explanation of its purpose, creating a self-validating workflow where the expected observations confirm the reaction is proceeding correctly.

Materials and Reagents

| Compound | CAS No. | MW ( g/mol ) | Amount (5 mmol scale) | Moles (mmol) | Properties & Hazards |

| p-Toluidine | 106-49-0 | 107.15 | 0.54 g | 5.0 | Toxic, suspected carcinogen |

| Benzenesulfonyl Chloride | 98-09-9 | 176.62 | 0.67 mL (0.95 g) | 5.4 | Corrosive, water-reactive, lachrymator[11][12][13] |

| Sodium Hydroxide | 1310-73-2 | 40.00 | ~10 mL of 10% (w/v) soln. | ~25 | Corrosive |

| Hydrochloric Acid | 7647-01-0 | 36.46 | As needed (~5 mL of 3M) | - | Corrosive |

| Methanol/Ethanol | 67-56-1 / 64-17-5 | - | ~15-20 mL | - | Flammable |

| Distilled Water | 7732-18-5 | 18.02 | ~150 mL | - | - |

Step-by-Step Synthesis Procedure

-

Dissolution of Amine: In a 100 mL Erlenmeyer flask, dissolve 0.54 g (5.0 mmol) of p-toluidine in 15 mL of 10% aqueous sodium hydroxide solution. Gently warm and swirl the flask if necessary to aid dissolution.

-

Causality: Creating a basic aqueous solution ensures the amine is ready to react and that the acid byproduct will be immediately neutralized.

-

-

Addition of Sulfonyl Chloride: In a fume hood, carefully add 0.67 mL of benzenesulfonyl chloride dropwise to the amine solution over 5-10 minutes while vigorously swirling the flask. A solid may begin to form.

-

Causality: Benzenesulfonyl chloride is highly reactive and corrosive; slow addition controls the exothermic reaction.[13] Vigorous mixing is crucial to ensure the two immiscible phases (aqueous and the organic sulfonyl chloride) interact effectively, a key principle of the Schotten-Baumann reaction.[9]

-

-

Reaction Completion: Stopper the flask and shake vigorously for 10-15 minutes. The solid sulfonamide will initially form and then dissolve as its sodium salt is produced, resulting in a clear or nearly clear solution.

-

Removal of Excess Sulfonyl Chloride: Gently warm the solution and check its pH to ensure it is still strongly basic. If not, add more NaOH solution. This step hydrolyzes any unreacted benzenesulfonyl chloride to the soluble sodium benzenesulfonate.

-

Causality: This ensures that the final product is not contaminated with the starting electrophile.

-

-

Precipitation of Product: Cool the reaction mixture in an ice bath. Slowly, and with stirring, add 3M hydrochloric acid until the solution is strongly acidic (test with litmus or pH paper). A voluminous white precipitate of N-(4-Methylphenyl)benzenesulfonamide will form.

-

Causality: Acidification protonates the soluble sulfonamide salt, rendering it insoluble in the aqueous medium and causing it to precipitate.[7]

-

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold distilled water to remove any inorganic salts.

-

Causality: Washing with cold water removes soluble impurities (like NaCl) without dissolving a significant amount of the desired product.

-

Purification by Recrystallization

-

Transfer the crude solid to a small Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (a methanol-water or ethanol-water mixture is often effective) to the flask.[14]

-

Heat the mixture on a hot plate until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Caption: Figure 2: Experimental Workflow

Characterization and Analysis

Confirming the identity and purity of the final product is paramount.

-

Melting Point: The purified N-(4-Methylphenyl)benzenesulfonamide should have a sharp melting point. Literature values can be used for comparison.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups.[15]

-

N-H Stretch: A distinct peak around 3250-3300 cm⁻¹, indicating the presence of the sulfonamide N-H bond.

-

S=O Stretches: Two strong, characteristic absorption bands for the sulfonyl group, typically found around 1330-1350 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).[15]

-

Aromatic C-H Stretches: Peaks above 3000 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will confirm the specific arrangement of protons.

-

Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.0 ppm.

-

N-H Proton: A broad singlet that is exchangeable with D₂O. Its chemical shift can vary.

-

Methyl Protons: A sharp singlet at approximately 2.3-2.4 ppm, integrating to 3 hydrogens.

-

Safety and Handling Precautions

Professional laboratory standards must be strictly adhered to.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

-

Ventilation: All operations involving benzenesulfonyl chloride and p-toluidine must be conducted in a certified chemical fume hood.[13][16]

-

Benzenesulfonyl Chloride: This reagent is highly corrosive, causes severe skin burns and eye damage, and is a lachrymator (induces tears).[11][12] It reacts with water and moisture, releasing corrosive HCl gas.[13] Handle with extreme care and keep away from water.

-

p-Toluidine: This reagent is toxic if inhaled, ingested, or absorbed through the skin. It is also a suspected carcinogen. Avoid all direct contact.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of N-(4-Methylphenyl)benzenesulfonamide via the reaction of p-toluidine and benzenesulfonyl chloride is a foundational, reliable, and high-yielding procedure in organic synthesis. It elegantly demonstrates the principles of nucleophilic acyl substitution and serves as an excellent model for the construction of the pharmaceutically vital sulfonamide scaffold. By understanding the causality behind each step—from the dual role of the base to the pH-dependent solubility of the product—researchers can confidently and safely execute this synthesis and adapt its principles for the development of novel drug candidates.

References

-

Hinsberg reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Chemistry Learner. (n.d.). Hinsberg Test: Definition, Procedure, and Mechanism. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. Retrieved from [Link]

-

JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test. Retrieved from [Link]

-

Vedantu. (n.d.). Hinsberg Reagent and Test: Distinguishing Amines Easily. Retrieved from [Link]

- Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231.

-

White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. Available at: [Link]

-

ACS Figshare. (2016, February 20). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from [Link]

-

Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o841. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of N-Benzenesulfonyl-p-toluidine. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

-

ResearchGate. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Request PDF. Available at: [Link]

-

Gowda, B. T., et al. (2010). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2819. Available at: [Link]

-

Loba Chemie. (2019, May 3). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of Benzenesulfonyl Chloride. Retrieved from [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2018). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 235–238. Available at: [Link]

-

Li, F., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. Available at: [Link]

- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

-

PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Advances. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. Retrieved from [Link]

-

ResearchGate. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Retrieved from [Link]

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1), 130-150.

-

ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved from [Link]

-

Sussex Drug Discovery Centre. (2015, November 30). Aryl Sulfonamides made easy. WordPress.com. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. Retrieved from [Link]

-

SIELC Technologies. (2018, February 19). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Retrieved from [Link]

-

Morressier. (2020, August 20). Sulfonamides in the design of pharmacological tools and drug candidates. Retrieved from [Link]

-

ResearchGate. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Retrieved from [Link]

- Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

Sources

- 1. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. ajchem-b.com [ajchem-b.com]

- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamides in the design of pharmacological tools and drug candidates [morressier.com]

- 6. researchgate.net [researchgate.net]

- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 8. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 11. lobachemie.com [lobachemie.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. N-(4-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. znaturforsch.com [znaturforsch.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Methylphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of N-(4-Methylphenyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. By delving into its structural, physical, and chemical characteristics, this document aims to equip researchers with the foundational knowledge necessary for its effective application in drug discovery and development.

Molecular Identity and Structure

N-(4-Methylphenyl)benzenesulfonamide, also known as N-(p-tolyl)benzenesulfonamide, is a sulfonamide derivative with the chemical formula C₁₄H₁₅NO₂S. Its identity is uniquely established by the CAS Registry Number 599-86-0.[1] The structural integrity of the molecule is paramount to its chemical behavior and biological activity.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 4-methyl-N-(4-methylphenyl)benzenesulfonamide | - |

| CAS Number | 599-86-0 | [1] |

| Molecular Formula | C₁₄H₁₅NO₂S | [1] |

| Molecular Weight | 261.34 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C | - |

| InChI Key | GPLXRIVINNIQFY-UHFFFAOYSA-N | [1] |

The molecular architecture, confirmed by X-ray crystallography, reveals a twisted conformation between the two aromatic rings. This spatial arrangement is critical in determining how the molecule interacts with biological targets.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is the bedrock of rational drug design and development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Key Physicochemical Properties

| Property | Value | Method | Source |

| Melting Point | Data not available | Experimental | - |

| Boiling Point | 403.7 °C at 760 mmHg | Calculated | [2][3] |

| Density | 1.237 g/cm³ | Calculated | [2][3] |

| Solubility | Data not available | Experimental | - |

| pKa | Data not available | Experimental | - |

| LogP | Data not available | Experimental | - |

Note: The absence of experimentally determined values for melting point, solubility, pKa, and LogP highlights a critical data gap for this compound. The provided boiling point and density are computationally derived and should be used with an understanding of their theoretical nature.

Synthesis and Purification

The synthesis of N-(4-Methylphenyl)benzenesulfonamide is typically achieved through the reaction of p-toluenesulfonyl chloride with p-toluidine. This nucleophilic substitution reaction is a fundamental transformation in organic chemistry.

Experimental Protocol: Synthesis of N-(4-Methylphenyl)benzenesulfonamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine in a suitable solvent such as pyridine.

-

Addition of Reagent: Slowly add an equimolar amount of p-toluenesulfonyl chloride to the solution. The pyridine acts as a base to neutralize the hydrochloric acid byproduct.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified N-(4-Methylphenyl)benzenesulfonamide.

Caption: Synthesis workflow for N-(4-Methylphenyl)benzenesulfonamide.

Spectroscopic Characterization

Spectroscopic data provides the fingerprint of a molecule, confirming its identity and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum of N-(4-Methylphenyl)benzenesulfonamide is available in the NIST Chemistry WebBook and provides valuable information about the functional groups present in the molecule.[1] Key absorptions include those corresponding to the N-H bond, the S=O stretches of the sulfonamide group, and the aromatic C-H and C=C bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both phenyl rings and the methyl protons. The integration of these signals confirms the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

-

Note: While references to NMR spectra exist, readily available and interpreted spectra for direct inclusion in this guide were not found in the initial search.

Safety and Handling

Proper handling of any chemical substance is crucial for laboratory safety. The following are general safety precautions for N-(4-Methylphenyl)benzenesulfonamide and related sulfonamides. Always consult the specific Safety Data Sheet (SDS) for the most accurate and detailed information.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

N-(4-Methylphenyl)benzenesulfonamide is a compound with significant potential in various research domains. This guide has consolidated the available physicochemical data to provide a solid foundation for its use. However, the notable gaps in experimental data, particularly for melting point, solubility, pKa, and logP, represent a clear area for future experimental investigation. The determination of these properties will be invaluable for building accurate structure-activity relationships and predictive models for the next generation of sulfonamide-based molecules.

References

-

ChemSrc. Benzenesulfonamide,4-methyl-N-(4-methylphenyl)-. Available from: [Link].

-

NIST. Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. In: NIST Chemistry WebBook [database]. Available from: [Link].

-

PubChem. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. Available from: [Link].

-

PubChem. Benzenesulfonamide, 4-methyl-N-phenyl-. Available from: [Link].

-

The Royal Society of Chemistry. A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. Available from: [Link].

-

Fisher Scientific. N-Isopropyl-4-methylbenzenesulfonamide Safety Data Sheet. Available from: [Link].

-

NIST. Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. In: NIST Chemistry WebBook [database]. Available from: [Link].

-

SpectraBase. benzenesulfonamide, 4-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-. Available from: [Link].

-

Ngassa, F. N., et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 2020, 11(3), 245-249. Available from: [Link].

-

NIST. Benzenesulfonamide, 4-methyl-. In: NIST Chemistry WebBook [database]. Available from: [Link].

-

ResearchGate. Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Available from: [Link].

-

US EPA. Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Available from: [Link].

-

ResearchGate. Structures and experimental log PN of 5 biologically active sulfonamide-bearing drugs chosen as prediction set. Available from: [Link].

-

PubChem. 4-Methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzenesulfonamide. Available from: [Link].

-

ResearchGate. Relative pKa values of the primary sulfonamide group across the series... Available from: [Link].

-

NIST. Benzenesulfonamide, 4-methyl-. In: NIST Chemistry WebBook [database]. Available from: [Link].

-

PubChem. p-Toluenesulfonamide, N-benzyl-. Available from: [Link].

-

ResearchGate. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Available from: [Link].

-

Cheméo. Benzenesulfonamide, N,4-dimethyl-N-nitroso- (CAS 80-11-5). Available from: [Link].

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Available from: [Link].

Sources

N-(4-Methylphenyl)benzenesulfonamide crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(4-Methylphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of N-(4-Methylphenyl)benzenesulfonamide, a molecule of significant interest within the broader class of sulfonamides known for their diverse biological activities. This document delves into the synthesis, crystallization, and detailed structural elucidation of the title compound through single-crystal X-ray diffraction. A thorough examination of the intramolecular geometry, intermolecular interactions, and supramolecular assembly is presented, offering critical insights for researchers in crystallography, medicinal chemistry, and materials science. The methodologies and analyses described herein are supported by authoritative sources and presented with the scientific rigor expected by experts in the field.

Introduction: The Significance of Sulfonamides and Their Crystal Structures

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antibacterial and enzyme inhibitory properties.[1] The therapeutic efficacy of a sulfonamide drug is not solely dependent on its molecular structure but is also profoundly influenced by its solid-state properties, such as crystal packing, polymorphism, and solubility. Understanding the three-dimensional arrangement of molecules in a crystal lattice is therefore paramount for drug development, as it governs the physicochemical properties that impact bioavailability and stability.[2]

The study of N-(4-Methylphenyl)benzenesulfonamide provides a valuable model for understanding the subtle interplay of non-covalent interactions that dictate the supramolecular architecture of diarylsulfonamides. This guide will explore the structural nuances of this specific compound, offering a detailed roadmap for its analysis from synthesis to crystallographic characterization.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Protocol

A reliable method for the synthesis of N-(4-Methylphenyl)benzenesulfonamide involves the reaction of 4-methylaniline with benzenesulfonyl chloride. A generalized, self-validating protocol is provided below.

Experimental Protocol: Synthesis of N-(4-Methylphenyl)benzenesulfonamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane.

-

Base Addition: Add a base, such as pyridine (1.1 equivalents), to the solution to act as a proton scavenger.

-

Sulfonyl Chloride Addition: Slowly add benzenesulfonyl chloride (1 equivalent) to the stirring solution at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine and aniline, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-(4-Methylphenyl)benzenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Crystallization

The growth of single crystals is often the most challenging step. Slow evaporation of a saturated solution of the purified compound is a common and effective technique.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Dissolve the purified N-(4-Methylphenyl)benzenesulfonamide in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) at a slightly elevated temperature.

-

Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.

-

Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is then used to solve and refine the crystal structure. Key parameters obtained from this process are summarized in the crystallographic data table.

Workflow for Crystal Structure Determination

Caption: Experimental workflow for the determination of a crystal structure.

Crystal Structure Analysis of N-(4-Methylphenyl)benzenesulfonamide

The crystallographic analysis of a related compound, 4-methyl-N-(4-methylphenyl)benzenesulfonamide, reveals a triclinic crystal system with the space group P-1.[1][3] For N-(4-Methylphenyl)benzenesulfonamide itself, the asymmetric unit contains two independent molecules.[4]

Crystallographic Data

The following table summarizes the key crystallographic parameters for a representative structure of a closely related analog, 4-methyl-N-(4-methylphenyl)benzenesulfonamide.[1][3]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅NO₂S |

| Formula Weight | 261.34 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.6419 (8) |

| b (Å) | 8.8016 (8) |

| c (Å) | 9.2509 (7) |

| α (°) | 88.187 (4) |

| β (°) | 77.010 (4) |

| γ (°) | 74.812 (4) |

| Volume (ų) | 661.41 (10) |

| Z | 2 |

| Temperature (K) | 296 |

| R-factor | 0.044 |

Intramolecular Geometry

The molecular conformation is characterized by the dihedral angle between the two aromatic rings. In the case of 4-methyl-N-(4-methylphenyl)benzenesulfonamide, this angle is 70.53 (10)°.[1][3] In N-(4-methylphenyl)benzenesulfonamide, the dihedral angles between the aromatic rings in the two independent molecules are 78.0 (1)° and 74.0 (1)°.[4] The molecule is bent at the nitrogen atom, with a C-SO₂-NH-C torsion angle of -60.71 (18)° in the methylated analog.[1] The molecular conformation is further stabilized by a weak intramolecular C-H···O hydrogen bond, which forms an S(6) ring motif.[1][3]

Molecular Structure Diagram

Caption: Schematic representation of the N-(4-Methylphenyl)benzenesulfonamide molecule.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of sulfonamides is predominantly governed by a network of intermolecular interactions.[5][6][7] In the crystal structure of 4-methyl-N-(4-methylphenyl)benzenesulfonamide, inversion-related molecules are linked into dimers by pairs of N-H···O hydrogen bonds, forming an R²₂(8) graph-set motif.[1][3] This strong hydrogen bonding is a recurring theme in the crystal engineering of sulfonamides and is a primary driving force for their crystal packing.[6]

In addition to hydrogen bonding, π-π interactions between the aromatic rings of adjacent molecules can also play a significant role in stabilizing the crystal lattice.[5][6] These non-covalent interactions collectively build a robust three-dimensional supramolecular architecture.

Intermolecular Interaction Network

Caption: Supramolecular assembly in sulfonamide crystals driven by hydrogen bonding and π-π interactions.

Conclusion: From Structure to Application

The detailed crystal structure analysis of N-(4-Methylphenyl)benzenesulfonamide and its analogs provides invaluable insights into the solid-state behavior of this important class of molecules. The prevalence of strong N-H···O hydrogen bonds forming dimeric motifs is a key feature that dictates the crystal packing. A comprehensive understanding of these structural characteristics is essential for the rational design of new sulfonamide-based therapeutic agents with optimized physicochemical properties. The methodologies and findings presented in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of sulfonamides in drug discovery and materials science.

References

-

Sainz-Díaz, C. I., Francisco-Márquez, M., & Soriano-Correa, C. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 273–285. [Link]

-

Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]

-

Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o834. [Link]

-

Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. [Link]

-

Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PubMed Central. [Link]

-

Gowda, B. T., et al. (2010). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815. [Link]

Sources

- 1. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(4-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides / Journal of Pharmaceutical Sciences, 2018 [sci-hub.box]

- 7. researchgate.net [researchgate.net]

A Spectroscopic Guide to N-(4-Methylphenyl)benzenesulfonamide: Unveiling Molecular Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methylphenyl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science, possesses a rich structural tapestry that can be unraveled through the application of modern spectroscopic techniques. Understanding the precise arrangement of atoms and functional groups within this molecule is paramount for predicting its chemical behavior, biological activity, and potential applications. This guide provides a comprehensive analysis of the spectral data of N-(4-Methylphenyl)benzenesulfonamide, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By delving into the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for researchers engaged in the characterization of sulfonamide derivatives.

Mass Spectrometry: Deciphering the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structural features through fragmentation analysis.

Theoretical Foundation

In electron ionization mass spectrometry (EI-MS), the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, providing a unique fingerprint of the molecule. The fragmentation patterns are often predictable and offer valuable clues about the connectivity of atoms within the molecule. Aromatic sulfonamides, for instance, are known to undergo characteristic fragmentation pathways, including the loss of a sulfur dioxide (SO₂) molecule[1].

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: A dilute solution of N-(4-Methylphenyl)benzenesulfonamide is prepared in a volatile organic solvent, such as methanol or acetonitrile.

-

Injection: The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then ionized using a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Data Interpretation

The mass spectrum of N-(4-Methylphenyl)benzenesulfonamide is expected to exhibit a molecular ion peak corresponding to its molecular weight of 261.34 g/mol .

Table 1: Key Mass Spectrometry Data for N-(4-Methylphenyl)benzenesulfonamide

| m/z | Proposed Fragment | Significance |

| 261 | [C₁₄H₁₅NO₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 197 | [C₁₄H₁₅N]⁺˙ | Loss of SO₂ |

| 155 | [C₇H₇SO₂]⁺ | p-toluenesulfonyl cation |

| 106 | [C₇H₈N]⁺ | p-toluidine radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

The fragmentation pattern provides strong evidence for the structure of N-(4-Methylphenyl)benzenesulfonamide. The prominent loss of 64 Da is characteristic of the elimination of sulfur dioxide (SO₂), a common fragmentation pathway for aromatic sulfonamides. The presence of fragments corresponding to the p-toluenesulfonyl cation (m/z 155) and the p-toluidine radical cation (m/z 106) further confirms the connectivity of the two aromatic rings to the sulfonamide linkage. The peak at m/z 91 is indicative of the stable tropylium ion, a common fragment in compounds containing a toluene moiety.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Theoretical Foundation

Molecules absorb infrared radiation at frequencies that match their natural vibrational modes (e.g., stretching and bending). The specific frequencies of absorption are characteristic of the types of bonds and functional groups present. For instance, the stretching vibration of a carbonyl group (C=O) typically appears in a distinct region of the IR spectrum, making it readily identifiable. The sulfonamide group (-SO₂NH-) has characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, as well as a stretching vibration for the N-H bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of solid N-(4-Methylphenyl)benzenesulfonamide is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.

-

Spectrum Generation: The instrument records the intensity of the transmitted radiation as a function of wavenumber (cm⁻¹) to generate the IR spectrum.

Data Interpretation

The IR spectrum of N-(4-Methylphenyl)benzenesulfonamide displays several characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Characteristic IR Absorption Bands for N-(4-Methylphenyl)benzenesulfonamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3250 | N-H Stretch | Sulfonamide (-SO₂NH-) |

| ~3050 | C-H Stretch (Aromatic) | Aryl Rings |

| ~2920 | C-H Stretch (Aliphatic) | Methyl Group (-CH₃) |

| ~1340 | Asymmetric S=O Stretch | Sulfonamide (-SO₂NH-) |

| ~1160 | Symmetric S=O Stretch | Sulfonamide (-SO₂NH-) |

| ~900 | S-N Stretch | Sulfonamide (-SO₂NH-) |

The broad absorption band around 3250 cm⁻¹ is indicative of the N-H stretching vibration of the sulfonamide group. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the existence of the two phenyl rings and the two methyl groups. The strong absorptions at approximately 1340 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively. Finally, the absorption around 900 cm⁻¹ can be attributed to the S-N stretching vibration.

Caption: Experimental Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Theoretical Foundation

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these energy states. The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly sensitive to its local electronic environment. Furthermore, the interaction between neighboring nuclear spins leads to the splitting of NMR signals (spin-spin coupling), which provides valuable information about the connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of N-(4-Methylphenyl)benzenesulfonamide is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay, FID) are detected.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a mathematical process called a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information about the proton environments in N-(4-Methylphenyl)benzenesulfonamide.

Table 3: ¹H NMR Spectral Data for N-(4-Methylphenyl)benzenesulfonamide (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | Doublet | 2H | Protons ortho to -SO₂- |

| ~7.30 | Doublet | 2H | Protons meta to -SO₂- |

| ~7.10 | Doublet | 2H | Protons ortho to -NH- |

| ~7.00 | Doublet | 2H | Protons meta to -NH- |

| ~6.50 | Singlet | 1H | -SO₂NH- |

| ~2.40 | Singlet | 3H | -CH₃ (on benzenesulfonyl ring) |

| ~2.30 | Singlet | 3H | -CH₃ (on N-phenyl ring) |

The downfield region of the spectrum (6.5-8.0 ppm) contains signals for the aromatic protons. The protons on the benzenesulfonyl ring are generally more deshielded due to the electron-withdrawing nature of the sulfonyl group. The distinct doublets for the aromatic protons are characteristic of para-substituted benzene rings. The singlet at around 6.50 ppm is assigned to the acidic proton of the sulfonamide N-H group. The two singlets in the upfield region correspond to the two non-equivalent methyl groups.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 4: ¹³C NMR Spectral Data for N-(4-Methylphenyl)benzenesulfonamide (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~143.5 | C quaternary (ipso to -SO₂-) |

| ~138.0 | C quaternary (para to -SO₂-) |

| ~136.5 | C quaternary (ipso to -NH-) |

| ~135.0 | C quaternary (para to -NH-) |

| ~129.5 | CH (aromatic) |

| ~128.0 | CH (aromatic) |

| ~121.0 | CH (aromatic) |

| ~118.0 | CH (aromatic) |

| ~21.5 | -CH₃ |

| ~21.0 | -CH₃ |

The ¹³C NMR spectrum shows distinct signals for all the carbon atoms in the molecule. The quaternary carbons attached to the sulfonyl and amino groups, as well as those bearing the methyl groups, are readily identified. The remaining signals in the aromatic region correspond to the protonated carbons of the two phenyl rings. The two distinct signals for the methyl carbons confirm their different chemical environments.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous structural elucidation of N-(4-Methylphenyl)benzenesulfonamide. Each technique offers a unique and complementary piece of the structural puzzle, from the overall molecular formula and fragmentation patterns to the identification of functional groups and the precise mapping of the carbon-hydrogen framework. The detailed experimental protocols and data interpretations presented in this guide serve as a valuable resource for researchers working with sulfonamides and other complex organic molecules, enabling them to confidently characterize their compounds and advance their scientific endeavors.

References

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Royal Society of Chemistry. Electronic Supplementary Information for...

-

PubChem. N-(4-Methylphenyl)benzenesulfonamide. [Link]

-

SpectraBase. N-(4-Methylphenyl)benzenesulfonamide. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Field, L. D., Li, H., & Magill, A. M. (2013).

- Kalsi, P. S. (2007). Spectroscopy of Organic Compounds.

- Kemp, W. (1991). Organic Spectroscopy.

-

Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1035–1043. [Link]

-

Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X= H; CH3; C2H5; F; Cl; Br; I or NO2 and i-X, j-Y= 2, 3-(CH3)2; 2, 4-(CH3)2; 2, 5-(CH3)2; 2-CH3, 4-Cl; 2-CH3, 5-Cl; 3-CH3, 4-Cl; 2, 4-Cl2 or 3, 4-Cl2). Zeitschrift für Naturforschung B, 60(6), 679-684. [Link]

Sources

solubility profile of N-(4-Methylphenyl)benzenesulfonamide in organic solvents

An In-depth Technical Guide to the Solubility Profile of N-(4-Methylphenyl)benzenesulfonamide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, processability, and formulation development. N-(4-Methylphenyl)benzenesulfonamide, a molecule belonging to the versatile sulfonamide class of compounds, presents a unique solubility challenge that necessitates a thorough understanding for its application in research and drug development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. We delve into the fundamental thermodynamic principles governing solubility, present a detailed, self-validating experimental protocol for its determination, and discuss its anticipated solubility behavior in various organic solvents based on structural analysis and established literature on related compounds. This document is intended for researchers, chemists, and formulation scientists engaged in the characterization and development of sulfonamide-based molecules.

Introduction and Physicochemical Characterization

N-(4-Methylphenyl)benzenesulfonamide (CAS 599-86-0) is an aromatic sulfonamide featuring a benzenesulfonyl group bonded to a p-toluidine moiety. The presence of both a hydrogen bond donor (the sulfonamide N-H group) and multiple hydrogen bond acceptors (the sulfonyl oxygens), combined with two aromatic rings, results in a molecule with moderate polarity and a rigid, crystalline structure. These features are paramount in dictating its interaction with various solvents.

Understanding the solubility is not merely an academic exercise; it is fundamental to:

-

Crystallization and Purification: Selecting an appropriate solvent system is the most critical step for effective purification. Recrystallization of N-(4-Methylphenyl)benzenesulfonamide has been successfully performed using methanol and dilute ethanol, indicating favorable solubility at elevated temperatures in polar protic solvents.[1]

-

Drug Formulation: For pharmaceutical applications, achieving a desired concentration in a delivery vehicle is essential for therapeutic efficacy.

-

Process Chemistry: Solubility data informs reaction kinetics, work-up procedures, and overall process efficiency during synthesis.

A summary of the key physicochemical properties of N-(4-Methylphenyl)benzenesulfonamide is presented below.

| Property | Value | Source |

| IUPAC Name | N-(4-methylphenyl)benzenesulfonamide | NIST |

| Synonyms | N-(p-Tolyl)benzenesulfonamide, N-(p-Toluenesulfonyl)-p-toluidide | NIST |

| CAS Number | 599-86-0 | NIST |

| Molecular Formula | C₁₄H₁₅NO₂S | Hoffman Fine Chemicals[2] |

| Molecular Weight | 261.34 g/mol | Hoffman Fine Chemicals[2] |

| Melting Point | 116 to 120 °C | Hoffman Fine Chemicals[2] |

| Appearance | Off-white to white solid | Hoffman Fine Chemicals[2] |

Theoretical Framework of Solubility

The dissolution of a crystalline solid into a liquid solvent is a complex thermodynamic process. It can be conceptualized as two distinct steps: the energy required to break the crystal lattice (endothermic) and the energy released upon solvation of the individual molecules (exothermic).

Ideal Solubility

The starting point for understanding solubility is the concept of "ideal solubility" (x₂ⁱᵈ). This theoretical value represents the solubility of a solute in a solvent where the solute-solvent interactions are identical to the solute-solute and solvent-solvent interactions. It is solely dependent on the physical properties of the solute, namely its melting point (Tₘ) and its molar enthalpy of fusion (ΔHₘ), and the temperature of the solution (T). The relationship is described by the van't Hoff equation:

ln(x₂ⁱᵈ) = - (ΔHₘ / R) * ( (Tₘ / T) - 1 )

where R is the universal gas constant.[3] This equation underscores a critical point: a higher melting point and a larger enthalpy of fusion—indicative of a more stable crystal lattice—will inherently lead to lower ideal solubility. For many sulfonamides, these values can be precisely determined using Differential Scanning Calorimetry (DSC).[3]

Real Solubility and Solute-Solvent Interactions

In reality, ideal solutions are rare. The actual solubility is modulated by the activity coefficient (γ₂), which accounts for the specific interactions between the solute and the solvent.

x₂ = x₂ⁱᵈ / γ₂

If γ₂ > 1, the solute-solvent interactions are less favorable than the solute-solute interactions, leading to lower solubility than predicted by the ideal model. Conversely, if γ₂ < 1, strong solute-solvent interactions (e.g., hydrogen bonding) enhance solubility beyond the ideal value. For N-(4-Methylphenyl)benzenesulfonamide, we can anticipate:

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): The N-H and S=O groups can engage in hydrogen bonding with the solvent, leading to strong solute-solvent interactions and potentially high solubility.

-

In Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): These solvents can act as hydrogen bond acceptors for the sulfonamide N-H, promoting solubility.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The lack of favorable interactions to overcome the strong crystal lattice energy will likely result in very low solubility.

The following diagram illustrates the energetic relationships governing the dissolution process.

Caption: Thermodynamic cycle of dissolution.

Experimental Protocol: Isothermal Shake-Flask Method

The gold standard for determining equilibrium solubility is the isothermal shake-flask method.[4] This protocol is designed to be self-validating by ensuring that equilibrium is truly reached and that measurements are accurate and reproducible.

Step 1: Material Preparation

-

Solute: Use high-purity (>99%) N-(4-Methylphenyl)benzenesulfonamide, confirmed by analytical techniques such as NMR or HPLC.

-

Solvents: Use HPLC-grade or equivalent high-purity organic solvents.

-

Apparatus: Use clean, dry glass vials with PTFE-lined screw caps to prevent solvent evaporation and contamination.

Step 2: Sample Preparation

-

Add an excess amount of the solid solute to a series of vials. The key is to ensure that a solid phase remains present throughout the experiment, which is the visual confirmation of saturation.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

Step 3: Equilibration

-

Place the sealed vials in a constant-temperature orbital shaker or water bath set to the target temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the samples for a predetermined time. Causality: The agitation time is a critical parameter. For sulfonamides, which can have slow dissolution kinetics, reaching equilibrium may take 24, 48, or even 72+ hours.[3] It is imperative to validate this by measuring the concentration at successive time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements show no statistically significant change in concentration.

Step 4: Phase Separation

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean analysis vial. Causality: This step is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility. The filtration should be performed quickly to minimize any temperature fluctuations that could cause precipitation.

Step 5: Quantification

-

Gravimetric Analysis (for non-volatile solvents): A known volume of the filtrate is evaporated to dryness under controlled conditions, and the mass of the residual solid is measured. This method is simple but less sensitive.

-

Spectroscopic Analysis (UV-Vis): Prepare a calibration curve of the compound in the specific solvent. Dilute the filtered sample to fall within the linear range of the calibration curve and measure its absorbance. This is a common and reliable method. For some sulfonamides, a derivatization step may be needed for chromophore generation.[3]

-

Chromatographic Analysis (HPLC): This is the most specific and widely used method. Prepare a calibration curve. Inject a known volume of the filtered sample into an HPLC system and determine the concentration based on the peak area relative to the standards.

The entire experimental workflow is depicted in the diagram below.

Caption: Isothermal Shake-Flask Solubility Workflow.

Solubility Profile of N-(4-Methylphenyl)benzenesulfonamide

Anticipated Solubility Trends:

-

High Solubility: Expected in polar solvents capable of hydrogen bonding, such as short-chain alcohols (methanol, ethanol), and polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF). The recrystallization from methanol confirms its good solubility in this solvent at higher temperatures.[1]

-

Moderate Solubility: Expected in solvents of intermediate polarity like ethyl acetate or dichloromethane.

-

Low to Insoluble: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The strong crystalline forces of the solute cannot be overcome by the weak van der Waals forces offered by these solvents. Studies on other sulfonamides in cyclohexane have shown extremely low solubility.[3]

The following table presents a qualitative prediction of the solubility profile. Experimental determination is required to establish quantitative values.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong H-bond donor/acceptor interactions. |

| Polar Aprotic | Acetone, Acetonitrile | High to Moderate | H-bond acceptor for sulfonamide N-H. |

| Ester | Ethyl Acetate | Moderate | Moderate polarity and H-bond accepting ability. |

| Chlorinated | Dichloromethane | Moderate to Low | Can interact via dipole-dipole forces. |

| Aromatic | Toluene | Low | Aromatic interactions are insufficient to break the crystal lattice. |

| Aliphatic | n-Hexane, Cyclohexane | Very Low / Insoluble | Only weak van der Waals interactions; energetically unfavorable. |

Conclusion

The solubility of N-(4-Methylphenyl)benzenesulfonamide is a key parameter governed by the interplay between its strong crystal lattice energy and its potential for specific interactions with solvents. While quantitative data remains to be published, a qualitative profile can be reliably predicted based on its molecular structure. It is expected to be most soluble in polar organic solvents, particularly those that can participate in hydrogen bonding. For researchers and drug development professionals, the rigorous application of the isothermal shake-flask method, coupled with a robust analytical technique like HPLC, is the recommended path to generating the precise, high-quality solubility data required for informed decision-making in crystallization, formulation, and process development.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77279, Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Benzenesulfonamide, 4-methyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

-

Martínez, F., Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. Available at: [Link].

-

Chen, J. et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 16(28). Available at: [Link].

-

Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o786. Available at: [Link].

-

Chemicalland21 (n.d.). 4-[(Phenylmethyl)amino]benzenesulfonamide Thermodynamic Properties vs Pressure. Retrieved from [Link].

-

Li, Q., et al. (2010). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 55(9), 3523-3525. Available at: [Link].

-

Adibkia, K., et al. (2011). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 19(1), 46-52. Available at: [Link].

-

Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. Available at: [Link].

-

S. G. Manjunatha, B. Thimme Gowda. (2015). A comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. Available at: [Link].

-

NANoREG. (2016). Procedure for solubility testing of NM suspension. Available at: [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6269, p-Toluenesulfonamide. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 249542, Benzenesulfonamide, N-ethyl-ar-methyl-. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69539, p-Toluenesulfonamide, N,N-diethyl-. Retrieved from [Link].

-

Hoffman Fine Chemicals. (n.d.). 4-Methyl-N-(p-tolyl)benzenesulfonamide. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

-

U.S. Environmental Protection Agency (n.d.). Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-. Retrieved from [Link].

Sources

The Diverse Biological Landscape of N-(4-Methylphenyl)benzenesulfonamide Derivatives: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents.[1] When functionalized to form N-(4-Methylphenyl)benzenesulfonamide and its derivatives, this core structure gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This technical guide provides an in-depth exploration of these activities, moving beyond a simple catalog of effects to explain the underlying mechanisms of action and the causal relationships that drive experimental design. We will dissect the anticancer, antimicrobial, enzyme inhibitory, and anticonvulsant properties of these derivatives, grounding the discussion in key experimental data and established protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Foundational Chemistry: Synthesis and Structural Core

The therapeutic versatility of N-(4-Methylphenyl)benzenesulfonamide derivatives stems from a robust and adaptable synthetic foundation. The core structure is typically synthesized through a nucleophilic substitution reaction between a benzenesulfonyl chloride and an appropriately substituted p-toluidine (4-methylaniline).[2] A common and efficient laboratory-scale synthesis involves reacting p-toluenesulfonyl chloride with 4-methylbenzylamine in a suitable solvent like dichloromethane, often using a base such as pyridine to act as a hydrochloric acid scavenger.[3]

The fundamental rationale for exploring this scaffold lies in the electronic and steric properties conferred by its constituent parts:

-

The Benzenesulfonamide Moiety: This group is a potent zinc-binding pharmacophore, crucial for the inhibition of metalloenzymes like carbonic anhydrases.[1]

-

The N-Aryl Linkage: The nitrogen bridge and the attached 4-methylphenyl ring provide a vector for introducing a wide array of substituents. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn dictates the compound's interaction with biological targets and its overall activity profile.

Figure 1: General synthesis workflow for N-(4-Methylphenyl)benzenesulfonamide derivatives.

Anticancer Activity: Targeting Tumor Metabolism

A significant body of research has focused on the anticancer potential of benzenesulfonamide derivatives, with a primary mechanism being the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[4][5]

Mechanism of Action: Carbonic Anhydrase IX Inhibition

In many solid tumors, rapid proliferation outpaces the development of an adequate blood supply, leading to a state of hypoxia. To survive, cancer cells shift to anaerobic glycolysis, resulting in the production of lactic acid and a significant acidification of the tumor microenvironment.[4] CA IX, a transmembrane enzyme, is highly overexpressed in these hypoxic tumors. It catalyzes the hydration of CO₂ to bicarbonate and protons, effectively managing the pH gradient between the intracellular and extracellular space, which is critical for tumor cell survival and proliferation.[4]

N-(4-Methylphenyl)benzenesulfonamide derivatives, particularly those with a primary (unsubstituted) sulfonamide group, act as potent inhibitors of CA IX. The sulfonamide moiety coordinates directly with the Zn²⁺ ion in the enzyme's active site, disrupting its catalytic activity. This inhibition leads to a breakdown in pH regulation, promoting apoptosis in cancer cells.[4][5]

Figure 2: Role of CA IX in tumor acidosis and its inhibition by sulfonamide derivatives.

In Vitro Cytotoxicity Data

The efficacy of these compounds has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying this cytotoxic potential.

| Compound ID/Description | Cell Line | IC₅₀ (µM) | Selectivity Insight | Citation |

| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | HeLa (Cervical) | 5.2 | Induces apoptosis | [6] |

| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | MCF-7 (Breast) | 7.8 | Disrupts cell cycle | [6] |

| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | A549 (Lung) | 6.5 | Promotes mitochondrial depolarization | [6] |

| Thiazolone-benzenesulfonamide (4e) | MDA-MB-231 (Breast) | 3.58 | 5.5x more selective for cancer cells over normal (MCF-10A) | [7] |

| Thiazolone-benzenesulfonamide (4e) | MCF-7 (Breast) | 4.58 | More potent than staurosporine control | [7] |

| Thiazolone-benzenesulfonamide (4c) | MDA-MB-231 (Breast) | 6.31 | 3.5x more selective for cancer cells over normal (MCF-10A) | [7] |

Antimicrobial and Antifungal Activity

The sulfonamide scaffold is historically renowned for its antimicrobial properties, dating back to the discovery of prontosil.[8] N-(4-Methylphenyl)benzenesulfonamide derivatives continue this legacy, exhibiting activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Folate Synthesis Inhibition

In many bacteria, the primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[9] This enzyme is essential for the synthesis of folic acid, a vital precursor for the production of nucleotides and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), the sulfonamide molecule blocks the metabolic pathway, leading to bacteriostasis.

Antimicrobial Spectrum and Potency

The effectiveness of these derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound Description | Bacterial Strain | MIC (µg/mL) | Citation |

| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | Escherichia coli | 32 | [6] |

| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | Staphylococcus aureus | 16 | [6] |

| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | Pseudomonas aeruginosa | 64 | [6] |

| Thiazolone-benzenesulfonamide (4e) | Staphylococcus aureus | 50 (80.69% inhibition) | [4][5] |

| Thiazolone-benzenesulfonamide (4g) | Klebsiella pneumoniae | 50 (79.46% anti-biofilm) | [4][5] |

Broad-Spectrum Enzyme Inhibition

Beyond CA IX, these derivatives have been shown to inhibit a variety of other enzymes, highlighting their potential application in neurodegenerative diseases, inflammation, and other conditions.

-

Carbonic Anhydrase Isoforms (I, II, XII): While CA IX is a key anticancer target, other isoforms are relevant for different pathologies (e.g., glaucoma, epilepsy).[8] Many N-aryl-β-alanine derivatives with a primary sulfonamide moiety show potent, often nanomolar, affinities for various CA isoforms.[8] The selectivity is heavily influenced by the "tail" of the molecule, with different substituents interacting with specific amino acid residues in the active site of each isoform.[10][11]

-

Cholinesterases (AChE & BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating Alzheimer's disease. Certain N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives have been evaluated for their inhibitory effects against these enzymes.[12]

-

Monoamine Oxidases (MAO-A & MAO-B): MAO inhibitors are used to treat depression and Parkinson's disease. Tosylated acyl hydrazone derivatives have shown potent and reversible competitive inhibition of both MAO-A and MAO-B.[13]

-

TRPV4 Channels: Transient Receptor Potential Vanilloid 4 (TRPV4) is an ion channel implicated in acute lung injury. Analogues of the TRPV4 antagonist RN-9893, based on a benzenesulfonamide structure, have demonstrated potent inhibition of TRPV4 channels and efficacy in mitigating lipopolysaccharide (LPS)-induced lung injury in mouse models.[14]

Anticonvulsant Properties

Several benzenesulfonamide derivatives have been investigated for anticonvulsant activity, with screening performed using standard preclinical models.[15]

-

Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is predictive of efficacy against absence seizures.

A series of 4-sulphamoylphenyl semicarbazones demonstrated significant protection in the MES and subcutaneous strychnine (scSTY) screens with low neurotoxicity, indicating potential as novel anticonvulsant agents.[15]

Key Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the biological activities of N-(4-Methylphenyl)benzenesulfonamide derivatives.

General Synthesis of N-Aryl-4-methylbenzenesulfonamide

Causality: This protocol exemplifies a standard nucleophilic substitution for creating the core sulfonamide bond. Pyridine is chosen as a mild base to neutralize the HCl byproduct without interfering with the primary reactants. Dichloromethane is an excellent solvent due to its inertness and ability to dissolve both the sulfonyl chloride and the amine.

-

Preparation: In a round-bottomed flask under a nitrogen atmosphere, dissolve the desired amine (e.g., 4-methylbenzylamine, 1.1 equivalents) and pyridine (1.1 equivalents) in degassed dichloromethane.[3]

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise over 20-30 minutes with constant stirring.[3]

-

Incubation: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3][16]

-

Workup: Once the reaction is complete, quench the mixture by adding distilled water or dilute HCl.[3][17] Transfer the biphasic mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash it sequentially with saturated aqueous sodium chloride solution.[17]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[2]

In Vitro Carbonic Anhydrase Inhibition Assay

Causality: This stopped-flow technique is the gold standard for measuring CA activity. It directly measures the enzyme's fundamental catalytic function—the hydration of CO₂. The change in pH, monitored by an indicator, provides a real-time kinetic readout of enzyme activity, allowing for precise calculation of inhibition constants (Kᵢ).

-

Assay Buffer: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5).

-

Enzyme & Inhibitor Preparation: Prepare stock solutions of the purified human CA isoform (e.g., CA IX) and the N-(4-Methylphenyl)benzenesulfonamide test compound in the assay buffer containing a small percentage of DMSO.

-

Reaction Mixture: In the stopped-flow instrument's syringe, place the enzyme solution and a pH indicator. In the other syringe, place a CO₂-saturated solution.

-

Measurement: Rapidly mix the two solutions. The hydration of CO₂ to bicarbonate and a proton causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time.

-